Methyl 2,4-difluorobenzoate
Overview
Description
Methyl 2,4-difluorobenzoate is an organic compound with the chemical formula C8H6F2O2. It is characterized by the presence of methyl, difluoro, and benzoate functional groups. This compound is a colorless to light yellow liquid and is commonly used as a building block in the synthesis of pharmaceuticals and agrochemicals .
Preparation Methods
Methyl 2,4-difluorobenzoate can be synthesized through various methods. One common synthetic route involves the reaction of 2,4-difluorobenzoyl chloride with methanol. The reaction is typically carried out at room temperature for about two hours, resulting in the formation of this compound as a pale yellow oil . Industrial production methods may involve similar reaction conditions but on a larger scale, with careful control of temperature and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 2,4-difluorobenzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include methanol, thionyl chloride, and various reducing and oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2,4-difluorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of new drugs and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of methyl 2,4-difluorobenzoate involves its interaction with specific molecular targets and pathways. For example, in the synthesis of integrin αvβ3 antagonists, the compound interacts with the integrin receptors, inhibiting their function and thereby reducing platelet aggregation . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound being synthesized.
Comparison with Similar Compounds
Methyl 2,4-difluorobenzoate can be compared with other similar compounds, such as:
Methyl 3,4-difluorobenzoate: Similar in structure but with fluorine atoms at different positions.
Methyl 2,6-difluorobenzoate: Another isomer with fluorine atoms at the 2 and 6 positions.
Methyl 2,4-dihydroxybenzoate: Contains hydroxyl groups instead of fluorine atoms.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity compared to its isomers .
Properties
IUPAC Name |
methyl 2,4-difluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUHULOBTDYMAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382341 | |
Record name | Methyl 2,4-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106614-28-2 | |
Record name | Benzoic acid, 2,4-difluoro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106614-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,4-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2,4-difluoro-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.121 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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